
(E)-3-(4-ethylphenyl)-N'-(pyridin-3-ylmethylene)-1H-pyrazole-5-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(E)-3-(4-ethylphenyl)-N’-(pyridin-3-ylmethylene)-1H-pyrazole-5-carbohydrazide” is a complex organic compound. It contains a pyrazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a pyridine ring, which is a six-membered heterocyclic moiety with one nitrogen atom . The compound is likely to be a part of a larger class of compounds known as imidazole containing compounds, which are known for their broad range of chemical and biological properties .
Synthesis Analysis
The synthesis of such compounds often involves the use of various reagents and catalysts. For instance, the synthesis of similar compounds has been reported using magnesium oxide nanoparticles . Another method involves the addition of Grignard reagents to pyridine N-oxides in THF at room temperature, followed by treatment with acetic anhydride at 120°C .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The compound contains a pyrazole ring and a pyridine ring, both of which are heterocyclic moieties . The presence of these rings is likely to influence the compound’s chemical properties and reactivity.Chemical Reactions Analysis
The compound is likely to undergo a variety of chemical reactions due to the presence of multiple reactive sites. For instance, the pyrazole ring can undergo reactions such as nucleophilic substitution, electrophilic substitution, and reduction . The pyridine ring can also undergo various reactions such as electrophilic substitution and nucleophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. The presence of heterocyclic rings like pyrazole and pyridine is likely to contribute to its solubility, polarity, lipophilicity, and hydrogen bonding capacity .Aplicaciones Científicas De Investigación
Structural and Spectroscopic Characterization
Compounds related to (E)-3-(4-ethylphenyl)-N'-(pyridin-3-ylmethylene)-1H-pyrazole-5-carbohydrazide have been synthesized and characterized structurally and spectroscopically. For instance, Das et al. (2015) reported the synthesis of rare μ-di-σ pyrazole based bridging keto carbonyl complexes derived from Cd(II) salts, characterized through X-ray crystal structures and spectroscopic methods. These ligands, including similar pyrazole-based compounds, have shown potential as tetradentate NONN-donor ligands, engaged in the coordination around metal centers (Das et al., 2015).
Magnetic Properties
Similar pyrazole-based ligands have been used to synthesize complexes that exhibit unique magnetic properties. For example, Konar et al. (2013) synthesized a pentanuclear Mn(II) cluster with a pyrazole-based ditopic ligand, demonstrating intramolecular antiferromagnetic interaction (Konar et al., 2013).
Corrosion Inhibition
Compounds structurally similar to (E)-3-(4-ethylphenyl)-N'-(pyridin-3-ylmethylene)-1H-pyrazole-5-carbohydrazide have been investigated for their corrosion protection behavior. Paul et al. (2020) studied the corrosion protection of mild steel in HCl solution using synthesized carbohydrazide-pyrazole compounds, revealing their high inhibition efficiency (Paul et al., 2020).
Sensor Development
Such compounds have also found applications in developing fluorescence probes. Wei et al. (2022) designed a pyrazole derivative-based fluorescence probe for detecting Al3+ and Fe3+ ions, highlighting the compound's potential in sensing applications (Wei et al., 2022).
Antimicrobial Activity
The pyrazole carbohydrazide derivatives are explored for their antimicrobial properties. Al-Ghamdi (2019) synthesized novel pyrazole derivatives and screened them for antimicrobial activities, showing their potential in medical applications (Al-Ghamdi, 2019).
Direcciones Futuras
The compound could be explored further for its potential applications in various fields. For instance, similar compounds have shown a broad range of biological activities, making them potential candidates for drug development . Additionally, new synthetic routes could be explored to improve the efficiency and selectivity of the synthesis process .
Propiedades
Número CAS |
403650-69-1 |
|---|---|
Nombre del producto |
(E)-3-(4-ethylphenyl)-N'-(pyridin-3-ylmethylene)-1H-pyrazole-5-carbohydrazide |
Fórmula molecular |
C18H17N5O |
Peso molecular |
319.368 |
Nombre IUPAC |
3-(4-ethylphenyl)-N-[(E)-pyridin-3-ylmethylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C18H17N5O/c1-2-13-5-7-15(8-6-13)16-10-17(22-21-16)18(24)23-20-12-14-4-3-9-19-11-14/h3-12H,2H2,1H3,(H,21,22)(H,23,24)/b20-12+ |
Clave InChI |
WNQXBWWFSFUKSP-UDWIEESQSA-N |
SMILES |
CCC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CN=CC=C3 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



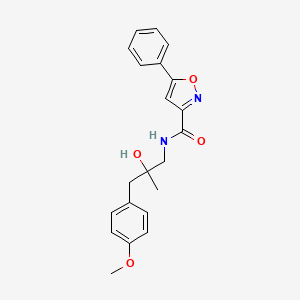
![2-[4-(4-Nitrobenzyl)piperazino]-1,3-benzothiazole](/img/structure/B2608282.png)
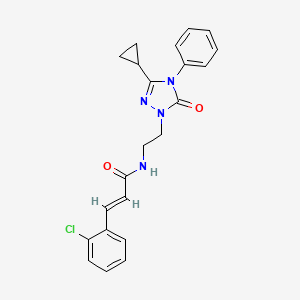
![(2-Methylbutyl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine dihydrochloride](/img/structure/B2608286.png)
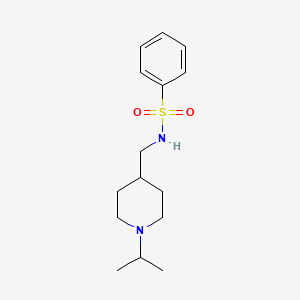
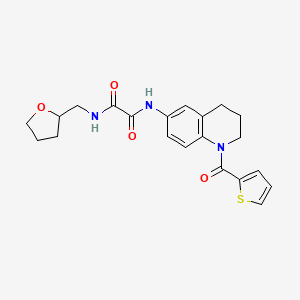
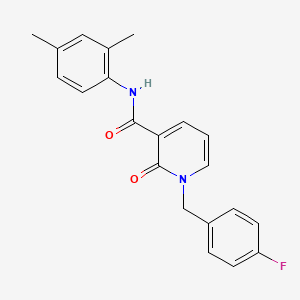
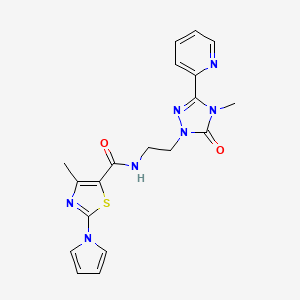
![Tert-butyl N-[(3-amino-1,2-oxazol-5-yl)methyl]carbamate](/img/structure/B2608293.png)
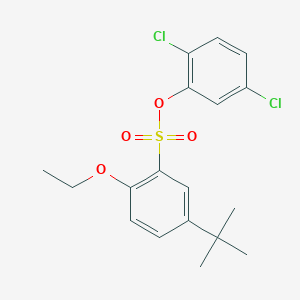
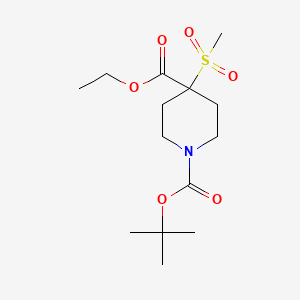
![(2S)-N-[(1S)-1-cyanoethyl]-2-[4-(2-methylpropyl)phenyl]propanamide](/img/structure/B2608296.png)
![2-Ethyl-5-((4-fluorophenyl)(3-methylpiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2608298.png)
![N-(4-acetamidophenyl)-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2608300.png)